(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-11(21)9-23-15-6-4-14-19(22)18(26-20(14)12(15)2)8-13-3-5-16-17(7-13)25-10-24-16/h3-8H,9-10H2,1-2H3/b18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFAYYQBZGNSSO-LSCVHKIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran backbone, which is known for its significant role in various bioactive molecules. The presence of the benzo[d][1,3]dioxole moiety enhances its pharmacological potential.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of benzofuran derivatives. For instance, compounds similar to the target compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and interleukins (IL-1 and IL-8) by up to 98% in vitro. These findings suggest that this compound may exert similar effects through the inhibition of NF-κB signaling pathways .
| Cytokine | Inhibition (%) |
|---|---|
| TNF-alpha | 93.8 |
| IL-1 | 98 |
| IL-8 | 71 |
2. Anticancer Activity
The anticancer potential of benzofuran derivatives has been well-documented. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF and K562. For example, one derivative showed an IC50 value of 25.72 ± 3.95 μM against MCF cells, indicating significant cytotoxicity . The mechanism often involves the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction and subsequent apoptosis.
| Cell Line | IC50 (μM) |
|---|---|
| MCF | 25.72 ± 3.95 |
| K562 | Not specified |
3. Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have also been explored. Compounds structurally related to this compound exhibited moderate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . Such findings indicate potential therapeutic applications in treating bacterial infections.
Case Studies
Several case studies have illustrated the pharmacological efficacy of benzofuran derivatives:
- Study on Anti-inflammatory Effects : A derivative was tested in a model of chronic inflammation, showing a marked reduction in inflammatory markers and improved outcomes in animal models.
- Anticancer Efficacy : A recent study demonstrated that a closely related compound significantly reduced tumor growth in vivo by inducing apoptosis through ROS-mediated pathways.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of benzofuran derivatives, including (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one, typically involves multi-step processes that can include condensation reactions, cyclization, and functional group modifications. Recent advancements have improved the efficiency of synthesizing such compounds through methods like one-pot reactions and catalytic processes. For instance, a three-component synthesis method has been developed for related benzofuran derivatives using Rh(III) catalysis to activate C−H and C−C bonds, which could be adapted for synthesizing this specific compound .
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activities. For example, studies have shown that certain benzofuran compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis or disrupting cell cycle progression. The specific compound may share similar mechanisms due to its structural features that allow interaction with biological targets involved in cancer pathways .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. It is hypothesized that the presence of the benzo[d][1,3]dioxole moiety enhances its ability to interact with microbial cells, potentially leading to effective inhibition of growth against bacteria and fungi. Preliminary studies suggest moderate antifungal activity against certain strains .
Neurological Applications
Emerging research has focused on the potential of benzofuran derivatives as inhibitors of tau amyloid fibers implicated in neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship studies indicate that modifications to the benzofuran scaffold can enhance binding affinity to tau proteins, thereby providing a pathway for developing novel treatments .
Cardiovascular Benefits
Compounds similar to this compound have been reported to exhibit vasodilatory effects, suggesting potential applications in treating cardiovascular diseases by improving blood flow and reducing hypertension .
Comparison with Similar Compounds
Structural Analog: (2Z)-2-(Furan-2-ylmethylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one
Key Differences :
- Substituent at C2 : Replaces benzodioxole with a furan-2-yl group.
- Lipophilicity: Benzodioxole (clogP ~1.8) is more lipophilic than furan (clogP ~0.5), which may affect membrane permeability. Metabolic Stability: Benzodioxole is prone to oxidative metabolism, whereas furan may undergo ring-opening reactions.
Synonym: MLS001214247; CAS: 899385-84-3 .
Structural Analog: (Z)-7-((Dimethylamino)methyl)-2-(2-Fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one
Key Differences :
- Substituent at C2 : 2-Fluorobenzylidene group instead of benzodioxole.
- Additional Groups: A dimethylaminomethyl group at C7 (enhances solubility via tertiary amine). Hydroxy group at C6 (increases polarity vs. 2-oxopropoxy in the target compound).
- Impact: Solubility: The dimethylaminomethyl group improves water solubility, contrasting with the hydrophobic 2-oxopropoxy chain. Bioactivity: Fluorine’s electronegativity may strengthen hydrogen bonding in target proteins.
Synonym: 903868-16-6; MDL: MFCD08285798 .
Organoselenium Compound: 1,4-Phenylenebis(methylene)selenocyanate (p-XSC)
Structural Contrast :
- Core Structure : Lacks benzofuran; features a selenium-containing aromatic scaffold.
- Bioactivity :
- Induces apoptosis in colon cancer cells via p53-independent pathways.
- Inhibits DNA methylation and oxidative damage.
- Comparison Insight : While p-XSC and the target compound differ structurally, both may target apoptosis pathways, though the benzofuran derivative’s mechanism remains uncharacterized .
Research Implications and Gaps
- Structural Optimization : The benzodioxole group in the target compound may offer superior pharmacokinetic properties over furan or fluorophenyl analogs, but empirical data are lacking.
- Assay Methods : Apoptosis induction (e.g., DNA laddering, flow cytometry ) could be applied to evaluate the target compound’s bioactivity.
- Synthetic Challenges : The 2-oxopropoxy group may introduce synthetic complexity compared to hydroxy or simpler alkoxy substituents.
Q & A
Q. Table 1: Comparative Yields in Benzofuranone Synthesis
| Method | Catalyst/Solvent | Yield (%) | Stereoselectivity (ee) | Reference |
|---|---|---|---|---|
| Knoevenagel condensation | NaDES, ultrasound | 59 | N/A | |
| Dual-metal catalysis | Pybox-Cu, THF | 85 | 92% ee | |
| Base-mediated alkylation | NaH, THF | 76 | Racemic |
How can researchers resolve contradictions in spectroscopic data for Z/E isomer characterization?
Basic Approach
1H NMR is critical for distinguishing Z/E isomers. In (Z)-configured aurones, the olefinic proton (H-α) resonates downfield (δ 7.79–7.87 ppm) due to deshielding by the carbonyl group, while coupling constants (J = 7.5–8.5 Hz) confirm cis geometry . For example:
Advanced Resolution
When NMR is inconclusive, X-ray crystallography or NOESY experiments can resolve ambiguities. For instance, in dual-metal-catalyzed syntheses, X-ray structures validated the syn-periplanar arrangement of allyl groups in stereoisomers .
What methodologies are recommended for analyzing biological activity in benzofuranone derivatives?
Q. Basic Screening
- In vitro assays : Evaluate NF-κB inhibition (IC50) using LPS-activated macrophages. Aurone derivatives like (Z)-2-((5-(hydroxymethyl)furan-2-yl)methylene)benzofuran-3(2H)-one suppress NF-κB activity at IC50 = 12.5 µM .
- Antimicrobial testing : Use MIC (minimum inhibitory concentration) against S. aureus and C. albicans .
Q. Advanced Mechanistic Studies
- Molecular docking : Probe interactions with DRAK2 kinase (PDB: 4X9H). Aurones with 3-hydroxy-4-methoxy substituents show strong hydrogen bonding with Lys50 and Asp154 residues .
- Apoptosis assays : Measure caspase-3 activation in pancreatic β-cells to assess DRAK2 inhibition .
How can researchers address low yields in 6-(2-oxopropoxy) side-chain installation?
Q. Basic Optimization
Q. Advanced Catalysis
- Phase-transfer catalysis (PTC) : Tetrabutylammonium bromide (TBAB) in biphasic systems (H2O/CH2Cl2) improves nucleophilic substitution efficiency .
What computational tools are suitable for predicting the stability of the Z-isomer?
Q. Basic Modeling
Q. Advanced Dynamics
- MD simulations (AMBER) : Simulate solvation effects in DMSO to assess isomerization barriers. High barriers (>20 kcal/mol) indicate kinetic stability under physiological conditions .
How do substituents on the benzodioxole ring influence bioactivity?
Q. Structure-Activity Relationship (SAR)
Q. Table 2: Bioactivity of Substituted Derivatives
| Substituent | Target | IC50/MIC | Reference |
|---|---|---|---|
| 3,5-(OCH3)2 | DRAK2 kinase | 0.8 µM | |
| 4-Br | S. aureus | 8 µg/mL | |
| 3-OH,4-OCH3 | NF-κB | 12.5 µM |
What are the challenges in scaling up stereoselective syntheses?
Q. Key Issues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
